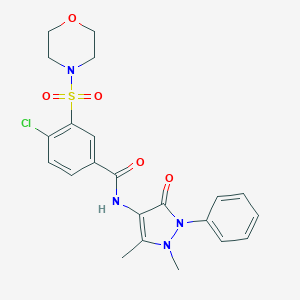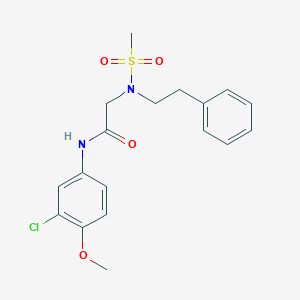![molecular formula C16H15Cl2N5OS3 B305283 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305283.png)
2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple stepsCommon reagents used in these reactions include substituted phenyl isothiocyanates and various chlorobenzyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide
- 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H15Cl2N5OS3 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15Cl2N5OS3/c1-23-13(8-25-7-10-2-3-11(17)12(18)6-10)21-22-16(23)27-9-14(24)20-15-19-4-5-26-15/h2-6H,7-9H2,1H3,(H,19,20,24) |
InChI Key |
IASMHULRBQMJIC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSCC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-4-phenylpiperazine](/img/structure/B305201.png)
![4-chloro-N-{2-[(2-furylmethyl)sulfanyl]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305205.png)
![(4-Benzylpiperazin-1-yl)[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B305206.png)

![[4-Chloro-3-(morpholine-4-sulfonyl)-phenyl]-(4-ethyl-piperazin-1-yl)-methanone](/img/structure/B305209.png)
![N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
![N-cyclohexyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305211.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-[4-[(4-bromophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B305219.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
